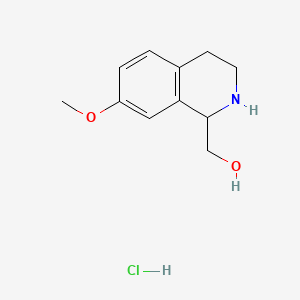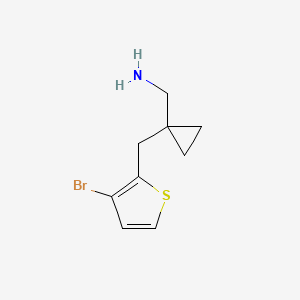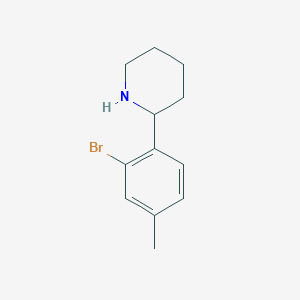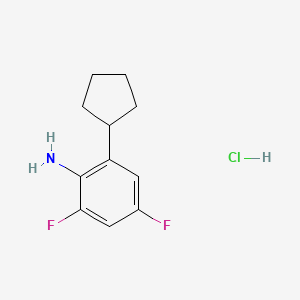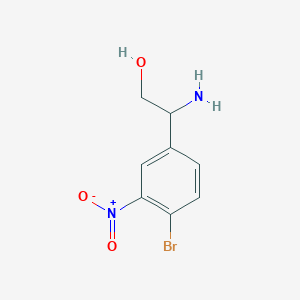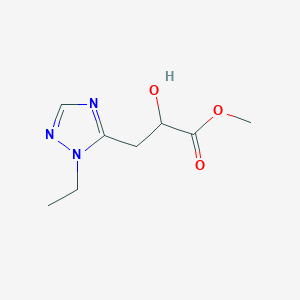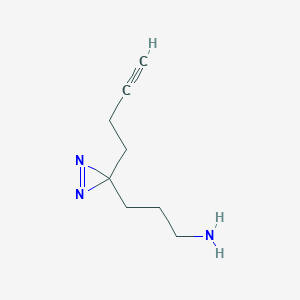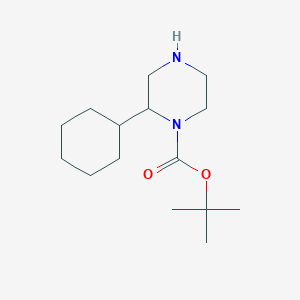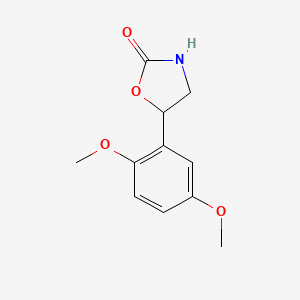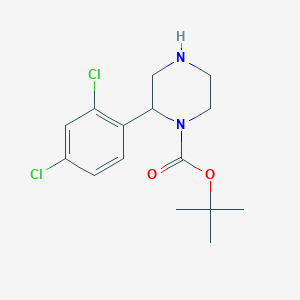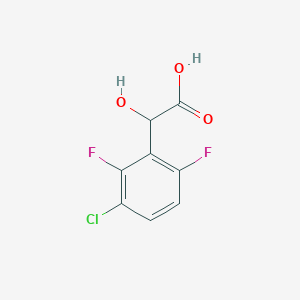![molecular formula C24H24N4O B13592393 7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B13592393.png)
7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol is a complex organic compound with a molecular weight of 384.48 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 2-aminopyridine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline rings.
Scientific Research Applications
7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and affecting cellular pathways . For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Properties
Molecular Formula |
C24H24N4O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
7-[[4-(dimethylamino)phenyl]-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C24H24N4O/c1-16-7-8-18-11-14-20(24(29)23(18)26-16)22(27-21-6-4-5-15-25-21)17-9-12-19(13-10-17)28(2)3/h4-15,22,29H,1-3H3,(H,25,27) |
InChI Key |
RESWIUWBKBPTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)N(C)C)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


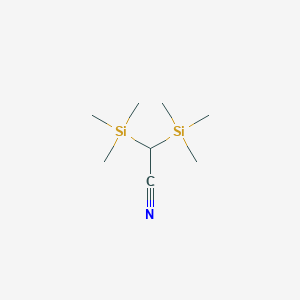
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
